molecular formula C21H17N3O5 B11294460 ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate

ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B11294460
M. Wt: 391.4 g/mol
InChI Key: YXJSWRJBEWXNQN-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

The synthesis of ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine moiety and subsequent functionalization to achieve the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these conditions to enhance yield and purity .

Chemical Reactions Analysis

ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .

Scientific Research Applications

ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-tumor and anti-viral properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE can be compared with other benzofuran derivatives, such as:

    Benzofuran: The parent compound with a simpler structure.

    Benzofuran-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.

    Benzofuran-3-carboxylic acid: A derivative with a carboxyl group at the 3-position. The uniqueness of ETHYL 4-({2-[4-OXO

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H17N3O5/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25)

InChI Key

YXJSWRJBEWXNQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43

Origin of Product

United States

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